molecular formula C19H26F2N4O B12266249 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12266249
M. Wt: 364.4 g/mol
InChI Key: WFDCKEFLBPQVHP-UHFFFAOYSA-N
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Description

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features a quinazoline core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, followed by the introduction of the piperidine moieties and the difluoropiperidine group. Common reagents used in these reactions include various chlorinating agents, bases, and solvents such as dichloromethane and methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride.

    Substitution: Halogenation or alkylation reactions at the piperidine rings using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, ethanol, and room temperature.

    Substitution: Alkyl halides, bases like potassium carbonate, and solvents like acetonitrile.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted piperidine derivatives, which can be further utilized in various synthetic applications.

Scientific Research Applications

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoropiperidine-1-carbonyl chloride
  • 4,4-Difluoropiperidine
  • Piperidine derivatives

Uniqueness

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its difluoropiperidine moiety, in particular, contributes to its enhanced stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H26F2N4O

Molecular Weight

364.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C19H26F2N4O/c20-19(21)7-11-25(12-8-19)18(26)14-5-9-24(10-6-14)17-15-3-1-2-4-16(15)22-13-23-17/h13-14H,1-12H2

InChI Key

WFDCKEFLBPQVHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F

Origin of Product

United States

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